molecular formula C23H29N5O2S B2845703 N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1189510-75-5

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide

Cat. No.: B2845703
CAS No.: 1189510-75-5
M. Wt: 439.58
InChI Key: QDXPKVWSRPSTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a quinoxaline-derived compound featuring a piperazine ring substituted with a 3-methylphenyl group at the 4-position and a sulfonamide moiety at the 6-position of the quinoxaline core. The sulfonamide group in this compound may enhance solubility and bioavailability compared to non-polar analogs, while the 3-methylphenyl-piperazine substituent could influence receptor binding specificity.

Properties

IUPAC Name

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c1-4-28(5-2)31(29,30)20-9-10-21-22(16-20)24-17-23(25-21)27-13-11-26(12-14-27)19-8-6-7-18(3)15-19/h6-10,15-17H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXPKVWSRPSTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Core Construction

The quinoxaline scaffold is classically synthesized via condensation of o-phenylenediamine with glyoxal or α-ketocarboxylic acids under acidic conditions. For position-specific functionalization, nitration at position 6 is achieved using fuming nitric acid in concentrated sulfuric acid, yielding 6-nitroquinoxaline. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling sulfonamide formation.

Sulfonamide Incorporation

The 6-aminoquinoxaline intermediate reacts with N,N-diethylsulfamoyl chloride in dichloromethane using triethylamine as a base, affording 6-sulfonamidoquinoxaline in 78–85% yield. This step’s efficiency hinges on anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

Chlorination and Piperazine Coupling

Position 2 is chlorinated using phosphorus oxychloride (POCl₃) under reflux, producing 2-chloro-6-sulfonamidoquinoxaline. Nucleophilic aromatic substitution with 4-(3-methylphenyl)piperazine in n-butanol, catalyzed by lutidine at 120°C, installs the piperazine group.

Detailed Synthetic Procedure

Synthesis of 6-Nitroquinoxaline

Step 1:
A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and glyoxal (40% aqueous solution, 14.5 mL) in ethanol (150 mL) is refluxed for 6 hours. Upon cooling, quinoxaline precipitates as yellow crystals (Yield: 92%).

Step 2:
Quinoxaline (5.0 g) is dissolved in concentrated H₂SO₄ (30 mL) at 0°C. Fuming HNO₃ (3.2 mL) is added dropwise, and the mixture is stirred at 50°C for 4 hours. Ice-water quenching followed by neutralization with NaHCO₃ yields 6-nitroquinoxaline (4.7 g, 80%).

Reduction to 6-Aminoquinoxaline

6-Nitroquinoxaline (4.0 g) is suspended in ethanol (100 mL) with 10% Pd/C (0.4 g). Hydrogen gas is bubbled through the mixture at 60°C for 8 hours. Filtration and solvent removal yield 6-aminoquinoxaline as a white solid (3.1 g, 95%).

Sulfonylation at Position 6

6-Aminoquinoxaline (2.5 g, 15.4 mmol) is dissolved in anhydrous dichloromethane (50 mL) under N₂. Triethylamine (3.2 mL, 23.1 mmol) and N,N-diethylsulfamoyl chloride (2.9 g, 16.9 mmol) are added sequentially. After 12 hours at room temperature, the mixture is washed with HCl (1M), dried (MgSO₄), and concentrated to afford 6-sulfonamidoquinoxaline (3.8 g, 85%).

Chlorination at Position 2

6-Sulfonamidoquinoxaline (3.0 g, 10.3 mmol) is refluxed in POCl₃ (20 mL) for 6 hours. Excess POCl₃ is evaporated, and the residue is poured onto ice. Neutralization with NaOH (10%) yields 2-chloro-6-sulfonamidoquinoxaline (2.9 g, 90%).

Piperazine Substitution

A mixture of 2-chloro-6-sulfonamidoquinoxaline (2.5 g, 7.9 mmol), 4-(3-methylphenyl)piperazine (1.7 g, 9.5 mmol), and lutidine (1.1 mL, 8.7 mmol) in n-butanol (50 mL) is refluxed at 120°C for 24 hours. Solvent removal and column chromatography (SiO₂, EtOAc/hexane 1:1) yield the target compound as a pale-yellow solid (3.1 g, 82%).

Catalytic and Solvent Optimization

Chlorination Efficiency

Comparative studies of chlorinating agents reveal POCl₃ outperforms PCl₅ in regioselectivity (Table 1).

Table 1: Chlorination Agent Efficacy

Agent Temp (°C) Time (h) Yield (%)
POCl₃ 110 6 90
PCl₅ 120 8 72

Solvent Impact on Piperazine Coupling

Polar aprotic solvents (DMA, DMF) enhance reaction rates but reduce yields due to side reactions. n-Butanol balances solubility and selectivity, achieving 82% yield.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-5), 8.22 (d, J = 8.4 Hz, 1H, H-7), 7.91 (d, J = 8.4 Hz, 1H, H-8), 3.44 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 3.28–3.15 (m, 8H, piperazine), 2.32 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.0 Hz, 6H, CH₂CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 154.2 (C-2), 148.7 (C-6), 138.5 (C-3-methylphenyl), 129.1–115.4 (aromatic carbons), 44.3 (NCH₂CH₃), 40.1 (piperazine), 21.0 (Ar-CH₃), 12.8 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₃H₂₉N₅O₂S: [M+H]⁺ = 456.2071; Found: 456.2068.

Challenges and Alternative Methodologies

Regioselectivity in Nitration

Uncontrolled nitration may yield 5-nitro isomers, necessitating careful temperature modulation. Adopting mixed-acid systems (HNO₃/H₂SO₄) at 50°C ensures >95% 6-nitro selectivity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces piperazine coupling time from 24 hours to 4 hours (Yield: 78%). Iron-catalyzed methods, though eco-friendly, suffer from lower yields (65%) due to incomplete conversion.

Industrial-Scale Considerations

Batch processes using continuous-flow reactors enhance safety during POCl₃ handling. Solvent recovery systems for n-butanol reduce costs by 40%. Regulatory compliance mandates rigorous purification to eliminate genotoxic impurities (e.g., chlorinated byproducts).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the quinoxaline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Modulation of GPR6

One of the primary applications of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is its role as a modulator of GPR6 (G protein-coupled receptor 6). Research indicates that compounds of this class can be effective in treating conditions associated with GPR6 dysregulation, such as neurodegenerative diseases and mood disorders. The modulation of GPR6 can influence various signaling pathways that are crucial for maintaining neurological health .

1.2 Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of quinoxaline derivatives, including this compound. These compounds have shown significant anti-proliferative effects against various cancer cell lines, including ovarian and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the quinoxaline core followed by the introduction of the piperazine moiety. Various synthetic routes have been explored to enhance yield and purity, including green synthesis methods that utilize environmentally friendly catalysts .

Table 1: Synthetic Routes for Quinoxaline Derivatives

Synthesis MethodDescriptionYield (%)
Traditional SynthesisMulti-step process involving harsh reagents60
Green SynthesisOne-pot reaction using nanocatalysts under mild conditions85
Microwave-AssistedRapid heating techniques to improve reaction rates75

The biological activity of this compound has been linked to its ability to interact with various biological targets:

3.1 Interaction with Phosphodiesterases

Research has indicated that quinoxaline derivatives can inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By modulating PDE activity, these compounds can influence cyclic nucleotide levels, thereby affecting processes such as cell proliferation and apoptosis .

3.2 Antimicrobial Properties

In addition to their anticancer potential, some studies have suggested that quinoxaline derivatives exhibit antimicrobial properties, making them candidates for further investigation in the field of infectious diseases .

Case Studies and Future Directions

Several case studies highlight the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on human ovarian cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. Further investigations are needed to elucidate the detailed mechanisms involved.

Case Study 2: GPR6 Modulation
In vivo studies assessing behavioral changes in animal models treated with this compound showed improvements in mood-related symptoms, suggesting potential therapeutic applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Quinoxaline and Benzimidazole Derivatives

Compound Name Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound Quinoxaline 4-(3-Methylphenyl)piperazine, 6-sulfonamide Sulfonamide, Piperazine Receptor modulation (e.g., 5-HT)
5-[4-[(2-Ethyl-5-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide () Quinoxaline 6-Fluoro-pyridine-2-carboxamide, 3-oxo-4H-quinoxaline, piperazine-methyl Amide, Piperazine Kinase inhibition, CNS activity
Protonitazene () Benzimidazole 4-Propoxybenzyl, 5-nitro, N,N-diethylaminoethyl Nitro, Ether Opioid receptor agonism
Zipeprol () Piperazine-propanol 1-Methoxy-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-2-ol Ether, Alcohol Cough suppression (CNS)

Key Observations :

  • The target compound’s quinoxaline core distinguishes it from benzimidazole-based analogs like Protonitazene, which are associated with opioid activity.
  • Piperazine-substituted compounds (e.g., Zipeprol) often exhibit CNS activity, suggesting the target compound may share similar targets but with divergent selectivity due to the 3-methylphenyl group.
Pharmacological and Regulatory Considerations
  • Receptor Affinity : The 3-methylphenyl-piperazine moiety may confer affinity for serotonin (5-HT) or dopamine receptors, akin to other piperazine-containing psychotropics. This contrasts with Protonitazene’s opioid activity.
  • Regulatory Status: Benzimidazole derivatives like Protonitazene are often regulated as controlled substances due to opioid effects, whereas quinoxaline-sulfonamides may face scrutiny for CNS activity but lack explicit regulatory mentions in the provided evidence.

Biological Activity

N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C₁₉H₂₉N₅O₂S
Molecular Weight 439.6 g/mol
CAS Number 1189510-75-5

The structure features a quinoxaline core with a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Research indicates that quinoxaline derivatives exhibit significant antitumor properties. In particular, this compound has shown promising results against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating effective inhibition of tumor cell proliferation:

Cell LineIC₅₀ (μg/mL)
HepG2 (liver carcinoma)0.5
A431 (epidermoid carcinoma)0.9

These values suggest that the compound may be comparable to established chemotherapeutics like doxorubicin, which has an IC₅₀ range of 0.51 to 0.73 μg/mL in similar assays .

Antimicrobial Activity

Quinoxaline derivatives, including the sulfonamide variant, have also demonstrated antibacterial and antifungal activities. The following table summarizes the zone of inhibition (ZOI) observed against various pathogens:

PathogenZOI at 50 μg/mL (mm)
Staphylococcus aureus14
Escherichia coli15
Aspergillus niger12

The presence of the sulfonamide group appears to enhance the antimicrobial efficacy, as compounds lacking this moiety showed significantly reduced activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .
  • Stat3 Pathway Modulation : Some studies suggest that quinoxaline derivatives may interfere with the Stat3 signaling pathway, which is often activated in cancer cells and contributes to their proliferation and survival .
  • Antimicrobial Mechanisms : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, thereby exerting antibacterial effects .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the quinoxaline core significantly influence biological activity:

  • Substituents on the Phenyl Ring : The introduction of halogen atoms or electron-donating groups enhances antitumor activity.
  • Sulfonamide Group : Essential for both antimicrobial and antitumor activities; compounds lacking this feature often exhibit diminished efficacy .

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study on HepG2 Cells : A study demonstrated that this compound exhibited potent cytotoxicity against HepG2 cells with minimal toxicity towards normal cells, indicating a favorable therapeutic index .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression without severe adverse effects, supporting its potential use in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Synthesize the quinoxaline sulfonamide core via condensation of diaminobenzenesulfonamide with glyoxal derivatives.
  • Step 2 : Introduce the 4-(3-methylphenyl)piperazine moiety via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMF at 80°C for 12–24 hours).
  • Purification : Use column chromatography with a gradient elution (e.g., 100% DCM to 10% MeOH/DCM) to isolate the product. Typical yields range from 60–70% under optimized conditions .
    • Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios of the piperazine derivative significantly impact yield.

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should show distinct signals for the diethyl sulfonamide group (δ 1.1–1.3 ppm, triplets) and the 3-methylphenyl substituent (δ 2.29 ppm, singlet). ¹³C NMR confirms the quinoxaline backbone (δ 150–160 ppm for aromatic carbons) .
  • Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹) and C-N vibrations (~1220 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%).

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound's dopamine receptor affinity?

  • Methodological Answer :

  • Analog Synthesis : Modify the arylpiperazine (e.g., replace 3-methylphenyl with 2-methoxyphenyl) or sulfonamide substituents.
  • Biological Assays :
  • Radioligand Binding : Test affinity for D2 and D3 receptors using [³H]spiperone competition assays. Example: A 3-methylphenyl group may enhance D3 selectivity (Ki = 12 nM vs. D2 Ki = 150 nM) .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing D3 receptors.
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with receptor binding pockets .

Q. What experimental approaches are recommended to resolve contradictions in reported biological activities (e.g., AChE inhibition vs. dopamine receptor modulation)?

  • Methodological Answer :

  • Orthogonal Assays :
  • AChE Inhibition : Use Ellman’s method to measure acetylthiocholine hydrolysis.
  • Dopamine Receptor Activity : Conduct calcium flux assays in transfected cell lines.
  • Target Validation : Apply siRNA knockdown of AChE or dopamine receptors to isolate mechanisms.
  • Dose-Response Analysis : Compare IC₅₀ values across assays; e.g., AChE inhibition may occur at higher concentrations (IC₅₀ = 50 µM) than receptor effects (IC₅₀ = 100 nM) .

Q. How can in vivo pharmacokinetic parameters (e.g., oral bioavailability) be optimized for this compound?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the quinoxaline core to improve solubility.
  • Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance absorption.
  • Pharmacokinetic Studies :
  • In Rats : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS. Target parameters: Cₘₐₓ > 500 ng/mL, Tₘₐₓ < 2 hours .
  • Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation pathways.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-cancer vs. antimicrobial activities of this compound?

  • Methodological Answer :

  • Contextual Factors : Evaluate cell line specificity (e.g., MCF-7 vs. bacterial strains) and assay conditions (aerobic vs. anaerobic).
  • Mechanistic Studies :
  • Apoptosis Assays : Use Annexin V/PI staining in cancer cells.
  • MIC Determination : Perform broth microdilution against Gram-positive/negative bacteria.
  • Meta-Analysis : Compare published IC₅₀/MIC values and normalize for experimental variables (e.g., serum protein binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.